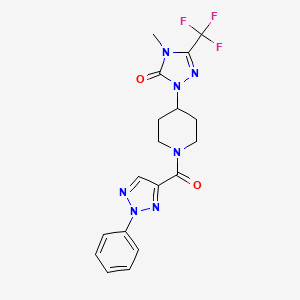

4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-methyl-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N7O2/c1-25-16(18(19,20)21)24-27(17(25)30)12-7-9-26(10-8-12)15(29)14-11-22-28(23-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNLSJNAYFCEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , a piperidine moiety , and a trifluoromethyl group , which are known to enhance biological activity through various mechanisms. The presence of the triazole structure is particularly significant as it often contributes to anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives possess inhibitory effects on alpha-glycosidases , suggesting potential use in managing diabetes by delaying carbohydrate digestion and absorption .

Anti-inflammatory Effects

The compound's structural components suggest a mechanism involving the modulation of inflammatory pathways. Triazoles have been linked to the inhibition of the P2Y14 receptor, which plays a critical role in mediating inflammatory responses. Research indicates that antagonists targeting this receptor can reduce neutrophil motility and inflammation .

Antidiabetic Potential

The anti-diabetic effects of triazole derivatives have been explored extensively. One study highlighted the synthesis of new triazole compounds that demonstrated significant inhibition of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to lower postprandial glucose levels, making these compounds candidates for diabetes treatment .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in glucose metabolism and inflammation.

- Receptor Modulation : By acting as an antagonist at the P2Y14 receptor, it modulates inflammatory pathways and potentially reduces hyperglycemia.

- Antimicrobial Action : Its structural features allow it to disrupt bacterial cell wall synthesis or function.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Compound A | 8 | 16 |

| Compound B | 32 | 64 |

| Target Compound | 4 | 8 |

Case Study 2: Anti-inflammatory Activity

A pharmacological evaluation demonstrated that the target compound significantly reduced inflammation in animal models induced by lipopolysaccharide (LPS). The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound Group | 50 | 30 |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit activity against a range of pathogens, including bacteria and fungi. The specific structure of the compound suggests it may enhance such activities due to the presence of both trifluoromethyl and piperidine moieties, which can influence biological interactions .

Antitubercular Activity

The incorporation of triazole rings into drug design has led to promising results against Mycobacterium tuberculosis. Studies have shown that similar triazole-based compounds exhibit significant antitubercular activity, suggesting that the compound may also possess similar properties. The design and synthesis of such compounds often focus on optimizing their efficacy while minimizing toxicity .

Material Science Applications

Polymer Chemistry

Triazoles are utilized in the synthesis of polymers due to their ability to form stable linkages. The compound's structure allows for potential applications in creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength. This is particularly relevant in the development of advanced materials for electronics and coatings .

Nanotechnology

The unique properties of triazole derivatives make them suitable candidates for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to encapsulate drugs can improve bioavailability and target delivery, enhancing therapeutic outcomes while reducing side effects .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of dual triazole systems and trifluoromethyl substitution . Below is a comparative analysis with similar compounds (Table 1):

Table 1: Structural and Functional Comparison with Analogues

Key Observations:

Trifluoromethyl (-CF₃) Role :

- The target compound’s -CF₃ group enhances electron-withdrawing effects and lipophilicity compared to methoxy (-OCH₃) or phenyl groups in analogues . This may improve membrane permeability and target binding.

- In compound 40 (), the trifluoroacetyl group on piperidine contributes to P2Y14 receptor antagonism, suggesting the target compound’s -CF₃ could similarly modulate receptor affinity .

The 4-fluorophenoxyacetyl substituent in ’s analogue adds hydrogen-bonding capacity, which the target compound lacks .

Triazole Core Variations: The 1,2,4-triazol-5(4H)-one core in the target compound offers a hydrogen-bond donor (NH) and acceptor (C=O), unlike 1,2,4-triazole-thiol derivatives (), which prioritize thiol-mediated covalent interactions .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The synthesis of this triazole-piperidine hybrid typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the triazole core via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne click chemistry (CuAAC) under optimized solvent conditions (e.g., THF/water mixtures) .

- Piperidine Functionalization : Coupling of the triazole moiety to a piperidine ring via amidation or nucleophilic acyl substitution, often using activating agents like DCC (dicyclohexylcarbodiimide) .

- Trifluoromethylation : Introduction of the CF₃ group via electrophilic substitution or radical-mediated pathways, requiring strict control of temperature and stoichiometry .

Key validation steps: Intermediate purity is confirmed using HPLC and TLC, while final yields are optimized via column chromatography .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation relies on:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Provides unambiguous confirmation of bond lengths, angles, and stereochemistry (e.g., mean C–C bond deviation: 0.005 Å, R factor: 0.050) .

- Spectroscopic Analysis :

- Elemental Analysis : Matching calculated/experimental C, H, N, and F percentages (e.g., ±0.3% deviation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- UV-Vis Spectroscopy : Identifies π→π* transitions in the triazole and phenyl rings (λmax ~260–280 nm) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction Path Modeling : Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in reaction optimization .

- Solvent/Catalyst Screening : Machine learning algorithms analyze solvent polarity and catalyst efficiency (e.g., Cu(I) vs. Ru(II)) to prioritize experimental conditions .

- Docking Studies : Molecular dynamics simulations predict binding affinities to biological targets (e.g., enzymes), guiding functional group modifications .

Q. How are discrepancies between experimental and theoretical spectral data resolved?

- Dynamic NMR Analysis : Variable-temperature NMR resolves conformational equilibria (e.g., rotamers in the piperidine ring) that cause signal splitting .

- SC-XRD Validation : Crystallographic data overrides ambiguous NOESY/ROESY correlations by providing static 3D structural snapshots .

- Isotopic Labeling : ¹⁹F NMR or ¹⁵N-labeled analogs clarify ambiguous assignments in crowded spectral regions .

Q. What strategies enhance yield and purity during large-scale synthesis?

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation), reducing side products .

- Green Solvent Substitution : Replacement of DMF with cyclopentyl methyl ether (CPME) minimizes toxicity while maintaining reaction efficiency .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments to pH or temperature .

Q. What methodologies are used to evaluate the biological activity of this compound?

- Enzyme Inhibition Assays : IC₅₀ values are determined via fluorogenic substrates (e.g., for kinases or proteases) in dose-response studies .

- Cellular Uptake Studies : Confocal microscopy with fluorescent analogs quantifies membrane permeability and subcellular localization .

- Metabolic Stability Profiling : Liver microsome assays identify metabolic hotspots (e.g., oxidation of the piperidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.